1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-21-15-5-3-2-4-14(15)20-16(21)12-22-8-10-23(11-9-22)19(27)13-24-17(25)6-7-18(24)26/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHAJUTUTQXVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CN4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzo[d]imidazole moiety is known for its ability to modulate biological pathways, potentially influencing processes such as cell signaling and apoptosis.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzo[d]imidazole have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 3.5 | Inhibits proliferation |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
- Antitumor Activity : A study conducted by Zhang et al. (2023) evaluated the anticancer effects of a series of benzo[d]imidazole derivatives, including the target compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting potential for clinical application in oncology.
- Antimicrobial Efficacy : Research by Lee et al. (2024) demonstrated that derivatives with similar piperazine linkages exhibited broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This highlights the therapeutic potential of the compound in treating infections.
Comparison with Similar Compounds
Structural Analogues
A. Benzimidazole Derivatives
- Example: 1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles () Key Differences: These derivatives incorporate dihydropyridine dicarbonitriles instead of the succinimide-piperazine chain. The absence of a piperazine linker may reduce solubility compared to the target compound . Activity: Demonstrated broad-spectrum antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL .
B. 5-Oxo-Imidazole Derivatives
- Example: 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () Key Differences: The 5-oxo-imidazole core lacks the benzoimidazole and succinimide groups. Activity: Moderate growth inhibition against C. albicans and B. subtilis (MIC: 32–128 µg/mL) .
C. Pyrazole-Benzoyl Derivatives
- Example : 1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles ()
Pharmacological Activity
*Inferred activity based on structural similarities to active analogs.
Physicochemical and Drug-Likeness Properties
Target Compound :
Comparisons :
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what are the critical reaction intermediates?
The compound can be synthesized via multi-step reactions involving:
- Coupling of benzimidazole and piperazine derivatives : Use 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a starting material, followed by reductive amination with piperazine derivatives under inert conditions .
- Functionalization of pyrrolidine-2,5-dione : React with chloroacetyl chloride to introduce the 2-oxoethyl moiety, then conjugate with the piperazine-benzimidazole intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/methanol) and recrystallization (ethanol/water) are critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the piperazine and pyrrolidine-dione moieties .
- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
- Thermal analysis (TGA/DTA) : Assess decomposition profiles and stability under varying temperatures (e.g., 25–600°C at 10°C/min) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Antimicrobial activity : Follow protocols from benzimidazole derivative studies, using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Fluorescence-based assays : Screen for DNA intercalation or protein binding using fluorescence quenching or polarization methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic substitution : Modify the benzimidazole methyl group (e.g., ethyl, propyl) or piperazine linker (e.g., phenethyl, methoxyethyl) to evaluate steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., bacterial enzymes or receptors) .
Q. How to address low yield in the final coupling step of the synthesis?
- Optimize reaction conditions : Test polar aprotic solvents (DMF, DMSO) with catalysts like Hünig’s base or DMAP to enhance nucleophilicity .
- Monitor intermediates : Use TLC or HPLC to track reaction progress and identify side products (e.g., hydrolysis of the oxoethyl group) .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, BBB permeability, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .
- Molecular dynamics simulations : Assess binding stability in physiological conditions (e.g., 100 ns simulations in explicit solvent) .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assay protocols : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
- Validate target specificity : Use knockout strains or siRNA silencing to confirm mechanism of action .
Q. What methodologies are recommended for thermal stability analysis?
- TGA-DSC coupling : Correlate weight loss (TGA) with endothermic/exothermic events (DSC) to identify degradation phases .
- Isothermal stability testing : Incubate at 40–60°C for 4–8 weeks to simulate shelf-life conditions .
Q. How to improve solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
